8-Aminoquinolin-7-ol

描述

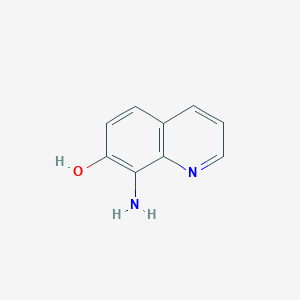

8-Aminoquinolin-7-ol is a useful research compound. Its molecular formula is C9H8N2O and its molecular weight is 160.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary targets of 8-Aminoquinolin-7-ol are the liver stages of Plasmodium infections . This compound is effective against these stages and is thus administered for radical cure and presumptive antirelapse therapy against relapsing malaria .

Mode of Action

The exact mechanism of action by which this compound exerts its antimalarial activity is largely unknown . It is believed that the mitochondria may be the biological target of this compound .

Biochemical Pathways

This compound affects the biochemical pathways related to the life cycle of the Plasmodium parasite. It is effective against the exo-erythrocytic liver stages of the malaria parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

It is known that the compound’s toxicity in glucose-6-phosphate dehydrogenase (g6pd)-deficient individuals is a major drawback .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of infection or relapse, cure of the disease, and prevention of transmission of the infection . This broad range of activities represents the promise held in this family of compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that genetic factors, such as G6PD deficiency, can influence the compound’s action .

生化分析

Biochemical Properties

8-Aminoquinolin-7-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins involved in the metabolism of parasites. One of the primary enzymes it interacts with is glucose-6-phosphate dehydrogenase (G6PD). This interaction is significant because individuals with G6PD deficiency can experience hemolytic toxicity when exposed to this compound and its derivatives . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2D6, which is involved in its metabolic activation and subsequent therapeutic effects . These interactions highlight the compound’s role in modulating enzymatic activity and influencing metabolic pathways.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In hepatocytes, it targets the liver stages of Plasmodium parasites, thereby preventing the relapse of malaria . This compound influences cell signaling pathways by inducing oxidative stress, which can lead to the activation of stress response genes and alterations in gene expression . Additionally, this compound affects cellular metabolism by disrupting mitochondrial function, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS) levels . These cellular effects underscore the compound’s potential as a therapeutic agent and its impact on cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the heme moiety within the parasite’s digestive vacuole, leading to the formation of toxic heme-quinoline complexes . This binding inhibits the detoxification of heme, resulting in the accumulation of toxic heme species that ultimately kill the parasite. Additionally, this compound inhibits the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, further disrupting the parasite’s metabolic processes . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound can induce persistent changes in cellular function, including sustained oxidative stress and alterations in gene expression . These temporal effects are crucial for understanding the compound’s long-term impact on cellular health and its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively targets the liver stages of Plasmodium parasites, preventing malaria relapse . At higher doses, this compound can induce toxic effects, including hemolysis and hepatotoxicity . These dosage-dependent effects underscore the importance of careful dose optimization to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. CYP2D6 plays a significant role in the oxidative metabolism of the compound, leading to the formation of various metabolites . Additionally, monoamine oxidase A (MAO-A) contributes to the metabolism of this compound by converting it into aldehyde intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability . These interactions are critical for understanding the compound’s pharmacodynamics and its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, primarily targeting the mitochondria and the digestive vacuole of Plasmodium parasites . The compound’s localization to the mitochondria is facilitated by targeting signals and post-translational modifications that direct it to this organelle . This subcellular localization is essential for its activity, as it allows this compound to disrupt key metabolic processes within the parasite.

生物活性

8-Aminoquinolin-7-ol, a derivative of the 8-aminoquinoline class, has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, antimalarial effects, and anticancer properties. This article delves into its biological activity, supported by recent research findings, case studies, and data tables.

Overview of Biological Activities

This compound exhibits a range of biological activities that can be categorized as follows:

- Neuroprotective Effects : Research indicates that 8-aminoquinoline-based metal complexes can enhance neuronal survival and mitigate oxidative damage. These compounds have been shown to activate the SIRT1/3-FOXO3a signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .

- Antimalarial Properties : The compound's derivatives are known for their antimalarial activity against various Plasmodium species. Their mechanism often involves the generation of reactive oxygen species (ROS), leading to the death of malaria parasites .

- Anticancer Activity : Studies have highlighted the potential of 8-aminoquinoline derivatives in inhibiting cancer cell proliferation. For instance, certain metal complexes have demonstrated significant cytotoxic effects against leukemia and other cancer cell lines .

Neuroprotective Activity

A study on synthetic 8-aminoquinoline–uracil copper complexes revealed their ability to restore cell survival in hydrogen peroxide-induced neuroblastoma SH-SY5Y cells. Key findings include:

- Cell Survival Restoration : The complexes enhanced cell viability and reduced apoptosis by modulating apoptotic proteins such as BAX and BCL-2.

- Oxidative Stress Reduction : These compounds decreased ROS production and improved mitochondrial membrane potential (MMP), indicating their strong antioxidant properties .

Antimalarial Activity

The biological activity of 8-aminoquinoline derivatives extends to their efficacy against malaria:

- Mechanism of Action : The compounds induce oxidative stress within the malaria parasites, leading to their death. This mechanism is particularly effective due to the compounds' ability to generate ROS .

Anticancer Properties

The anticancer potential of 8-aminoquinoline derivatives has been explored extensively:

- Cytotoxicity Studies : Various studies report IC50 values indicating significant cytotoxic effects on cancer cell lines. For example, a derivative exhibited an IC50 value of 0.6 µM against HCT-116 cells, demonstrating its potency .

Table 1: Summary of Biological Activities of this compound Derivatives

Case Studies

- Neuroprotective Study : A recent investigation demonstrated that pretreatment with 8-aminoquinoline-based complexes significantly reduced apoptosis markers in SH-SY5Y cells exposed to oxidative stress. The study concluded that these compounds could serve as potential therapeutic agents for neurodegenerative diseases .

- Antimalarial Efficacy : Clinical evaluations have shown that derivatives of 8-aminoquinoline effectively reduce parasitemia in patients with malaria, supporting their use as a treatment option in endemic regions .

- Cancer Treatment Potential : In vitro studies have indicated that specific derivatives can inhibit the growth of various cancer cell lines, suggesting their potential role in cancer therapy .

科学研究应用

Medicinal Chemistry

1.1 Antimalarial Activity

8-Aminoquinolin-7-ol is primarily recognized for its antimalarial properties. It acts against the liver stages of Plasmodium infections, making it effective in preventing relapses of malaria, particularly those caused by Plasmodium vivax and Plasmodium ovale. The compound's mechanism involves interactions with the parasite's heme moiety, leading to the formation of toxic complexes that disrupt its lifecycle .

1.2 Alzheimer's Disease Research

Recent studies have explored the potential of 8-aminoquinoline derivatives as multifunctional agents for treating Alzheimer's disease. For instance, hybrids combining 8-aminoquinoline with melatonin have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmitter regulation. These compounds also demonstrate neuroprotective effects by chelating copper ions and inhibiting amyloid-beta aggregation, thus addressing multiple pathways involved in Alzheimer's pathology .

Neuroprotective Applications

2.1 Oxidative Stress Mitigation

The compound has been evaluated for its cytoprotective effects against oxidative stress, particularly in retinal neurodegenerative diseases such as retinitis pigmentosa. In vitro studies indicate that derivatives of 8-aminoquinoline exhibit significant protective effects on photoreceptor-like cells under oxidative stress conditions . This suggests their potential use in therapies aimed at preserving retinal function and preventing vision loss.

2.2 Metal Complexes for Neuroprotection

Research into 8-aminoquinoline-based metal complexes has revealed their ability to restore cell survival and alleviate apoptotic processes in neuronal cells exposed to oxidative damage. These complexes have been shown to enhance mitochondrial function and upregulate protective signaling pathways, indicating their potential as brain-targeting drugs for neurodegenerative diseases .

Comprehensive Data Table

The following table summarizes key findings related to the applications of this compound:

Case Studies

4.1 Case Study: Melatonin Hybrids

In a study evaluating the efficacy of 8-aminoquinoline-melatonin hybrids, compounds demonstrated significant inhibitory activity against amyloid-beta aggregation and showed low cytotoxicity in neuronal cell lines. The research supports the development of these hybrids as potential therapeutic agents for Alzheimer's disease due to their multi-target approach .

4.2 Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of 8-aminoquinoline-based metal complexes on human neuroblastoma cells exposed to hydrogen peroxide. The results indicated that these complexes significantly reduced reactive oxygen species levels and improved mitochondrial health, highlighting their therapeutic potential in neurodegenerative conditions .

属性

IUPAC Name |

8-aminoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDGGSJNCLLCNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)O)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315243 | |

| Record name | 8-Amino-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331442-95-6 | |

| Record name | 8-Amino-7-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331442-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-7-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。